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Compound of Interest

Compound Name: SIRT1 Activator 3

Cat. No.: B057250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, is a critical regulator of cellular stress,

metabolism, and aging. One of its primary non-histone targets is the tumor suppressor protein

p53. The deacetylation of p53 by SIRT1 is a key post-translational modification that attenuates

p53's transcriptional activity, thereby inhibiting apoptosis and cell cycle arrest. This interplay

places the SIRT1-p53 axis at a critical juncture in cancer biology and other age-related

diseases. Small-molecule activators of SIRT1 (STACs) represent a promising therapeutic

strategy to modulate this pathway.

This document provides a technical overview of SIRT1 Activator 3 (also known as Stac-3), in

the context of SIRT1-mediated p53 deacetylation. While SIRT1 Activator 3 is a defined

chemical entity, public domain literature specifically detailing its quantitative activity on SIRT1

or its direct effects on p53 is limited. Therefore, this guide will establish the scientific framework

using data from well-characterized STACs to illustrate the mechanisms, experimental

validation, and therapeutic potential of this compound class.

SIRT1 Activator 3 (Stac-3) Identity:

Chemical Name: 2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-

carboxamide[1]
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PubChem CID: 1882365[1]

Molecular Formula: C₂₀H₂₅N₅O₂[1]

Synonyms: Stac-3, CAY10591, SA-3[1]

The SIRT1-p53 Signaling Axis
The tumor suppressor p53 is a transcription factor that responds to cellular stress, such as

DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. The activity of p53 is

tightly regulated by post-translational modifications, including acetylation. In response to stress,

p53 is acetylated on multiple lysine residues by acetyltransferases like p300/CBP. This

acetylation is crucial for its stability and transcriptional activity.

SIRT1 counteracts this activation by deacetylating p53, primarily at lysine 382 (in humans),

thereby inhibiting its ability to induce apoptosis.[2] This NAD⁺-dependent reaction makes

SIRT1 a sensor of the cell's metabolic state.[2] The activation of SIRT1, therefore, provides a

mechanism to suppress p53-dependent apoptosis, which has significant implications in various

physiological and pathological states.

Small-molecule SIRT1 activators (STACs) are compounds designed to allosterically enhance

the catalytic efficiency of SIRT1. While initial studies on activators like resveratrol were

debated, a common allosteric mechanism is now proposed, where STACs bind to an N-

terminal activation domain on SIRT1.[3][4] This binding is thought to stabilize the interaction

between SIRT1 and its substrate, effectively lowering the Michaelis constant (Kₘ) and

increasing the deacetylation rate.[3][4]
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Fig. 1: SIRT1-p53 signaling pathway overview.
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Quantitative Data for Representative SIRT1
Activators
Quantitative data on the potency of SIRT1 activators are crucial for drug development. These

are typically determined using in vitro enzymatic assays. While specific EC₅₀ or AC₅₀ values for

SIRT1 Activator 3 are not readily available in the cited literature, the table below summarizes

data for other well-known STACs to provide a comparative baseline.

Compound Class Assay Type Substrate
EC₁․₅ / AC₅₀
(µM)

Reference

Resveratrol
Natural

Polyphenol
Fluorometric

p53-AMC

peptide
~8.0

[Howitz et al.,

2003

(Nature)]

SRT1720

Synthetic

(Imidazothiaz

ole)

Mass

Spectrometry

p53-AMC

peptide
~0.16

[Milne et al.,

2007

(Nature)]

SRT2183 Synthetic
Mass

Spectrometry

p53-AMC

peptide
~0.53

[Milne et al.,

2007

(Nature)]

SRT1460 Synthetic
Mass

Spectrometry

p53-AMC

peptide
~1.4

[Milne et al.,

2007

(Nature)]

STAC-2

Synthetic

(Benzimidazo

le)

PNC1-OPT

Assay

FOXO3a

peptide
~5.0

[Hubbard et

al., 2013

(Science)]

Note: EC₁․₅ represents the concentration required for a 50% increase in activity. AC₅₀ is the

concentration for half-maximal activation. The activation potency of STACs is highly dependent

on the specific substrate used in the assay.[3][5]

Detailed Experimental Protocols
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Verifying the efficacy of a SIRT1 activator involves a multi-step process, from in vitro enzymatic

assays to cell-based validation of target engagement.

Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a standard method for screening and quantifying the activity of SIRT1

modulators using a fluorogenic peptide substrate derived from p53.

Workflow

1. Reagent Preparation
- Dilute SIRT1 Enzyme
- Prepare Substrate Mix

(p53-AMC peptide + NAD+)
- Prepare Activator 3 dilutions

2. Reaction Setup
- Add SIRT1, Buffer, and

Activator 3 to 96-well plate
- Pre-incubate

3. Initiate Reaction
- Add Substrate Mix
- Incubate at 37°C

(e.g., 45 min)

4. Stop & Develop
- Add Developer Solution

(contains Nicotinamide & Trypsin)
- Incubate at RT (e.g., 30 min)

5. Read Fluorescence
- Ex: 350-360 nm
- Em: 450-465 nm

6. Data Analysis
- Subtract background

- Calculate % Activation vs. Vehicle
- Determine EC50

Workflow

1. Cell Culture & Treatment
- Plate cells (e.g., U2OS, MCF7)

- Induce p53 acetylation (optional,
e.g., with Etoposide)

- Treat with SIRT1 Activator 3

2. Cell Lysis
- Wash cells with cold PBS

- Lyse with RIPA buffer containing
protease/phosphatase/deacetylase inhibitors

3. Protein Quantification
- Determine protein concentration

(e.g., BCA Assay)

4. SDS-PAGE & Transfer
- Denature lysates

- Separate proteins by SDS-PAGE
- Transfer to PVDF membrane

5. Immunoblotting
- Block membrane (e.g., 5% BSA)

- Probe with primary antibodies
(anti-Ac-p53-K382, anti-total-p53)

- Probe with HRP-secondary antibody

6. Detection & Analysis
- Add ECL substrate

- Image chemiluminescence
- Quantify band intensity

(Normalize Ac-p53 to Total p53)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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